4-nitrobenzyl diphenylacetate 4-nitrobenzyl diphenylacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11100184
InChI: InChI=1S/C21H17NO4/c23-21(26-15-16-11-13-19(14-12-16)22(24)25)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20H,15H2
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C21H17NO4
Molecular Weight: 347.4 g/mol

4-nitrobenzyl diphenylacetate

CAS No.:

Cat. No.: VC11100184

Molecular Formula: C21H17NO4

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

4-nitrobenzyl diphenylacetate -

Specification

Molecular Formula C21H17NO4
Molecular Weight 347.4 g/mol
IUPAC Name (4-nitrophenyl)methyl 2,2-diphenylacetate
Standard InChI InChI=1S/C21H17NO4/c23-21(26-15-16-11-13-19(14-12-16)22(24)25)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20H,15H2
Standard InChI Key NKPBVMBLDXNNRU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

4-Nitrophenyl diphenylacetate features a diphenylacetyl group esterified to the hydroxyl group of 4-nitrophenol. The nitro group at the para position of the phenyl ring enhances electrophilicity, facilitating nucleophilic substitution reactions. The molecular geometry, confirmed by X-ray crystallography in related esters, reveals planar aromatic systems with steric hindrance from the diphenyl groups.

Table 1: Molecular Data for 4-Nitrophenyl Diphenylacetate

PropertyValue
Molecular FormulaC₂₀H₁₅NO₄
Molecular Weight333.3 g/mol
IUPAC Name(4-Nitrophenyl) 2,2-diphenylacetate
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)N+[O-]
InChI KeyLNXCCUOMRDQGNL-UHFFFAOYSA-N
PubChem CID839658

The ester’s stability under ambient conditions is attributed to resonance stabilization of the nitro group and steric protection of the carbonyl moiety by the diphenyl groups.

Synthesis and Reaction Mechanisms

Conventional Synthesis Routes

The primary synthesis involves esterification of 4-nitrophenol with diphenylacetic acid under acidic catalysis. Optimal conditions include:

  • Reactants: 4-Nitrophenol (1.0 equiv), diphenylacetic acid (1.2 equiv)

  • Catalyst: Concentrated sulfuric acid (0.1 equiv)

  • Solvent: Dichloromethane or toluene

  • Temperature: 40–60°C

  • Yield: 65–75% .

Side reactions, such as nitrophenol oxidation or ester hydrolysis, are mitigated by strict temperature control and anhydrous conditions.

Alternative Pathways

Patent CN101805265A describes nitration and substitution sequences for nitro-substituted phenylacetic acids, which could adapt to synthesize diphenylacetic acid precursors . For example:

  • Nitration of 4-substituted halobenzenes using HNO₃/H₂SO₄.

  • Substitution with malonic ester derivatives.

  • Hydrolysis to yield nitro-substituted phenylacetic acids .

This method’s scalability (40–70% yield) and minimal byproducts make it industrially viable for precursor synthesis.

Applications in Organic and Pharmaceutical Chemistry

Catalytic and Mechanistic Studies

4-Nitrophenyl esters are widely used as acylating agents due to the nitro group’s electron-withdrawing effect, which accelerates nucleophilic attack. In zinc phosphotriesterase models, similar esters serve as substrates to study hydrolytic mechanisms . For instance:
Zn4(ICIMP)2(Ph2Ac)22++4-Nitrophenyl esterAcyl-enzyme intermediate+4-Nitrophenolate\text{Zn}_4(\text{ICIMP})_2(\text{Ph}_2\text{Ac})_2^{2+} + \text{4-Nitrophenyl ester} \rightarrow \text{Acyl-enzyme intermediate} + \text{4-Nitrophenolate}
Such systems achieve turnover frequencies up to 10³ h⁻¹, highlighting the ester’s utility in enzymology .

Pharmaceutical Intermediates

While direct pharmacological data are scarce, structurally related nitroaromatics exhibit COMT (catechol-O-methyltransferase) inhibition. For example, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone shows 70% peripheral COMT inhibition at 9 hours post-administration . The diphenylacetyl group in 4-nitrophenyl diphenylacetate may similarly modulate enzyme interactions, warranting inhibition assays.

Biological Activities and Toxicology

Toxicological Considerations

Research Frontiers and Challenges

Enhanced Synthetic Efficiency

Future work should explore:

  • Enzymatic esterification: Lipase-catalyzed reactions to improve stereoselectivity.

  • Flow chemistry: Continuous processes to reduce reaction times and byproducts.

Biomedical Applications

  • Prodrug design: Leveraging the ester’s hydrolytic lability for targeted drug delivery.

  • Anticancer agents: Nitro groups in hypoxia-activated prodrugs (e.g., analogous to tirapazamine).

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